AB928 - 2239273-34-6

AB928

Catalog Number: EVT-257965
CAS Number: 2239273-34-6
Molecular Formula: C23H22N8O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AB928 is a small molecule classified as a selective, dual antagonist of the adenosine A2A receptor (A2AR) and A2B receptor (A2BR). [, , , , , , , , , , , , ] It plays a crucial role in scientific research as a tool to investigate the role of adenosine signaling in the tumor microenvironment and its impact on anti-tumor immune responses. [, , , , , , , , , , , , ] By blocking the immunosuppressive effects of adenosine, AB928 aims to enhance the efficacy of various cancer treatments, including chemotherapy and immune checkpoint inhibitors. [, , , , , , , , , , , , ]

Adenosine

  • Compound Description: Adenosine is an endogenous purine nucleoside that acts as a signaling molecule through four G protein-coupled receptors: A1R, A2AR, A2BR, and A3R. In the context of cancer, adenosine is highly present within the tumor microenvironment (TME) and contributes to immunosuppression by inhibiting T cell activation, NK cell cytotoxicity, and dendritic cell maturation [, , , ].
  • Relevance: Adenosine is the primary endogenous ligand for the receptors targeted by AB928 (A2AR and A2BR). AB928 acts as a competitive antagonist of adenosine at these receptors, blocking its immunosuppressive effects [, , , , , , , , , , , , , , , , , , , , ].

5′-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a potent and non-selective adenosine receptor agonist, activating all four adenosine receptor subtypes (A1R, A2AR, A2BR, and A3R). It is often used as a tool compound in research to investigate the effects of adenosine receptor activation [, ].
  • Relevance: NECA is used in many studies mentioned in the provided abstracts to stimulate adenosine receptor signaling, particularly in in vitro assays. This allows researchers to assess the efficacy of AB928 in blocking adenosine-mediated effects [, , , , , , , ]. AB928 demonstrates the ability to reverse the immunosuppressive effects induced by NECA [, , , , , , , ].

CPI-444

  • Compound Description: CPI-444 is a selective small-molecule antagonist of the A2AR receptor. It was investigated clinically for its potential to enhance anti-tumor immunity in various cancer types [].
  • Relevance: CPI-444 is structurally distinct from AB928 but shares the pharmacological target of A2AR antagonism. Both compounds aim to alleviate adenosine-mediated immunosuppression in the TME []. Humanized anti-A2aR antibodies showed greater potency compared to CPI-444 and AB928 in inhibiting cAMP production [].
Synthesis Analysis

Methods and Technical Details

The synthesis of AB928 has been approached through various methodologies. A notable report outlines two scalable and practical synthetic routes. The first-generation synthesis involves multiple steps that yield the compound effectively while maintaining high purity levels. This route has been optimized for larger-scale production to facilitate clinical trials .

Key steps in the synthesis include:

  1. Formation of key intermediates: Starting materials undergo specific reactions to form intermediates crucial for the final product.
  2. Purification processes: Techniques such as crystallization and chromatography are employed to isolate AB928 from reaction mixtures.

The synthetic pathways are designed to be efficient, minimizing the number of steps while maximizing yield .

Molecular Structure Analysis

Structure and Data

AB928's molecular structure is characterized by its ability to bind selectively to both adenosine receptors. Structural studies using X-ray crystallography have provided insights into its binding modes. The compound shows a unique fit within the receptor pockets, allowing it to exert antagonistic effects effectively .

Key structural features include:

  • Molecular Formula: C16H20N6O4
  • Molecular Weight: 364.37 g/mol
  • Binding Affinities: Specific interactions with A2a and A2b receptors have been quantified, indicating a strong affinity that supports its therapeutic potential.
Chemical Reactions Analysis

Reactions and Technical Details

AB928 engages in specific chemical interactions that facilitate its receptor antagonism. The compound's reactivity is primarily characterized by:

  • Hydrogen bonding: Interactions with key amino acids within the receptor sites.
  • Hydrophobic interactions: Contributing to its stability within the binding pocket.

In vitro studies have demonstrated that AB928 effectively inhibits adenosine-mediated suppression of immune cell functions, showcasing its potential to enhance immune responses against tumors .

Mechanism of Action

Process and Data

The mechanism of action for AB928 revolves around its ability to block the A2a and A2b adenosine receptors. By doing so, it prevents adenosine from exerting its immunosuppressive effects on T cells and myeloid cells within the tumor microenvironment. This blockade leads to enhanced T-cell activation and proliferation, potentially improving anti-tumor immunity .

Data from clinical trials indicate that combining AB928 with other therapies can lead to improved outcomes for patients with cancers characterized by high levels of adenosine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AB928 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how AB928 behaves in biological systems and during storage .

Applications

Scientific Uses

AB928 is primarily being explored for its applications in cancer therapy, particularly in enhancing the efficacy of immunotherapeutic approaches. Its role as a dual antagonist makes it a promising candidate for combination therapies aimed at counteracting tumor-induced immunosuppression.

Current clinical trials are investigating its effectiveness when used alongside radiotherapy and other immunotherapies, aiming to improve patient outcomes in various cancers, including rectal cancer . The ongoing research highlights its potential not only as a standalone treatment but also as part of multi-modal therapeutic strategies aimed at overcoming resistance mechanisms associated with tumor growth.

Properties

CAS Number

2239273-34-6

Product Name

AB928

IUPAC Name

3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28)

InChI Key

BUXIAWLTBSXYSW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N

Solubility

Soluble in DMSO

Synonyms

AB928 ; AB-928; AB 928;

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.